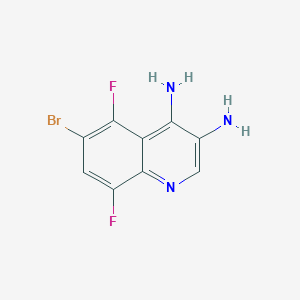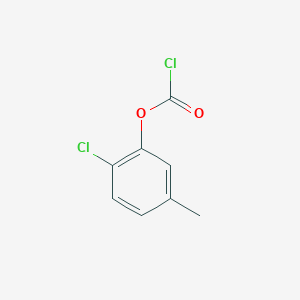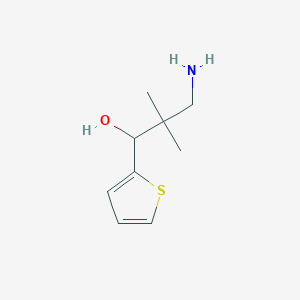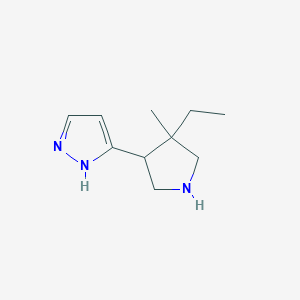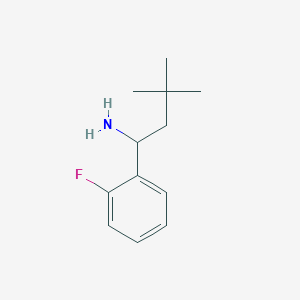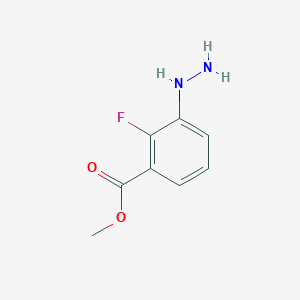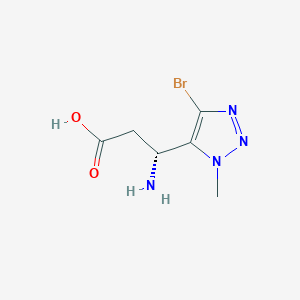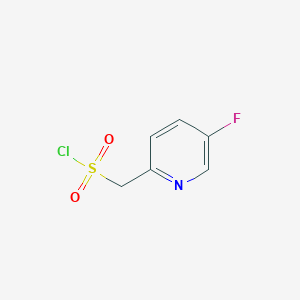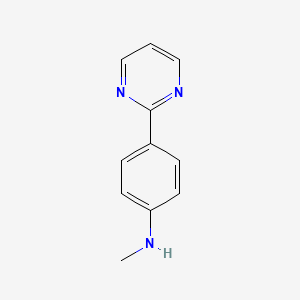
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a furan ring fused to a pyrazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the condensation of furan derivatives with pyrazinone precursors. One common method includes the reaction of 2-furylmethylamine with 2,3-dichloropyrazine under basic conditions, followed by cyclization to form the desired product . Another approach involves the use of furan-2-carboxaldehyde and 2-aminopyrazine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazinone moiety can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various halogenated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyrazinone moiety allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-8(9(12)11-6)7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI Key |
CNILSXXMUVPWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


